molecular formula C14H16BrNO2S B10763564 4-(6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-4-yl)benzene-1,2-diol;hydrobromide CAS No. 79599-92-1

4-(6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-4-yl)benzene-1,2-diol;hydrobromide

Cat. No.: B10763564
CAS No.: 79599-92-1
M. Wt: 342.25 g/mol
InChI Key: WUWJEHPRFDIUMV-UHFFFAOYSA-N
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Description

This compound is a hydrobromide salt featuring a benzene-1,2-diol core substituted with a 6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-4-yl group. The hydrobromide counterion improves solubility and stability, critical for pharmacological applications.

Properties

CAS No.

79599-92-1

Molecular Formula

C14H16BrNO2S

Molecular Weight

342.25 g/mol

IUPAC Name

4-(6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-4-yl)benzene-1,2-diol;hydrobromide

InChI

InChI=1S/C14H15NO2S.BrH/c1-15-7-11(10-4-5-18-14(10)8-15)9-2-3-12(16)13(17)6-9;/h2-6,11,16-17H,7-8H2,1H3;1H

InChI Key

WUWJEHPRFDIUMV-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2=C(C1)SC=C2)C3=CC(=C(C=C3)O)O.Br

Origin of Product

United States

Preparation Methods

The synthesis of SKF-89145 hydrobromide involves several steps. The starting material is typically a substituted pyridine, which undergoes a series of reactions to form the final product. The synthetic route includes:

Chemical Reactions Analysis

SKF-89145 hydrobromide undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

SKF-89145 hydrobromide exerts its effects by acting as an agonist at D1 dopamine receptors. These receptors are G protein-coupled receptors that activate adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the activation of protein kinase A (PKA), which phosphorylates various target proteins and modulates their activity . This signaling pathway is involved in numerous physiological processes, including motor control, cognition, and reward.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Molecular Weight (Calc.) Bioactivity/Application Key Reference
Target Compound Thieno[2,3-c]pyridine + benzene-1,2-diol + HBr ~392.3 (C₁₄H₁₄BrNO₂S) Potential kinase/CNS modulation
4-(4-Bromophenyl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine Thieno[2,3-c]pyridine + bromophenyl 330.2 (C₁₄H₁₄BrNS) Intermediate for drug synthesis
(E)-4-(2-(Naphthalen-1-yl)vinyl)benzene-1,2-diol (1) Benzene-1,2-diol + naphthylvinyl 266.3 (C₁₈H₁₄O₂) Amyloid fibril fluorescence probe
4-(2-Aminoethyl)benzene-1,2-diol hydrochloride (Dopamine analog) Benzene-1,2-diol + ethylamine + HCl 189.6 (C₈H₁₁NO₂·HCl) Neurotransmitter activity
N-(2-Aminophenyl)-4-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)benzamide (NB462) Pyrrolo[2,3-c]pyridine + benzamide + aminophenyl 270.1 (C₁₄H₁₁N₃O₃) BET/HDAC inhibitor candidate
4-(2-Methoxyethyl)benzene-1,2-diol (4a) Benzene-1,2-diol + methoxyethyl 168.2 (C₉H₁₂O₃) Antioxidant/chelator

Key Comparisons

Heterocyclic Core Variations: The target compound’s thieno[2,3-c]pyridine group distinguishes it from simpler benzene-1,2-diol derivatives (e.g., 4a in ). This heterocycle enhances π-π stacking and hydrogen-bonding capacity, likely improving target binding compared to alkoxyethyl-substituted analogs . In contrast, NB462 () replaces thienopyridine with a pyrrolo[2,3-c]pyridine core, reducing sulfur-mediated interactions but increasing nitrogen-based hydrogen bonding .

Pharmacological Potential: The target compound’s hydrobromide salt may offer superior solubility over free-base thienopyridines (e.g., 4-(4-bromophenyl)-6-methyl-thieno[2,3-c]pyridine in ), critical for oral bioavailability . trans-Stilbenoids () with extended aromatic systems (e.g., naphthyl or pyrenyl) exhibit fluorescence for amyloid detection, whereas the target’s thienopyridine may confer redox activity or kinase inhibition .

Synthetic Complexity :

  • The target compound requires multi-step synthesis involving thiophene annulation and hydrobromide salt formation, contrasting with simpler derivatives like 4a (96% yield via alkylation, ) .

Research Findings and Data

Physicochemical Properties

  • Solubility : The hydrobromide salt enhances aqueous solubility compared to neutral analogs (e.g., 4f in , logP ~2.5 vs. target logP ~1.8) .
  • Spectral Data: 1H-NMR: Expected aromatic protons (δ 6.6–7.2 ppm for benzene-1,2-diol) and thienopyridine signals (δ 2.5–3.5 ppm for methyl/methylene groups) . HRMS: Predicted [M+H]+ at m/z 392.3 (C₁₄H₁₄BrNO₂S), differing from dopamine analogs ([M+H]+ 154.1, ) .

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